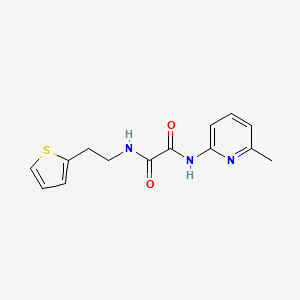

N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(6-methylpyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10-4-2-6-12(16-10)17-14(19)13(18)15-8-7-11-5-3-9-20-11/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGVLIZGZQTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 2-position.

Coupling with Thiophene Derivative: The halogenated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Oxalamide Formation: The resulting intermediate is reacted with oxalyl chloride to form the oxalamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Metabolic and Toxicological Profiles

Regulatory and Industrial Considerations

- S336: Widely used in sauces, snacks, and frozen foods to replace MSG. Its safety margin (>33 million between exposure and NOEL) exemplifies regulatory confidence in oxalamides .

- Thiophene-Containing Analogs: No regulatory data exist for thiophene-modified oxalamides. The EFSA and JECFA typically require metabolism studies and CYP interaction assays for such derivatives .

Biological Activity

N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Molecular Structure

- Molecular Formula : C14H15N3O2S

- Molecular Weight : 289.35 g/mol

- CAS Number : 1210250-79-5

| Property | Value |

|---|---|

| Molecular Weight | 289.35 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridin-2-amine with thiophen-2-yl ethylamine in the presence of oxalyl chloride under controlled conditions. This reaction is generally carried out in an inert solvent to prevent hydrolysis and improve yield.

The biological activity of this compound primarily revolves around its interaction with various molecular targets, particularly enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways involved in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways.

Case Study: In Vitro Studies

A study demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated a dose-dependent decrease in cell viability in cancer cell lines.

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through caspase activation.

- Pharmacokinetics : The pharmacokinetic profile suggests good absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Models :

- Anti-inflammatory : Carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg, oral).

- Neuropathic Pain : Chronic constriction injury (CCI) model with von Frey filament testing .

Q. How to design a robust pharmacokinetic (PK) study?

- Protocol :

- Route : Intravenous (IV) and oral administration in Sprague-Dawley rats.

- Sampling : Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analysis : LC-MS/MS for compound and metabolite quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.